molecular formula C8H11N3O2 B13305146 2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid

2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid

Cat. No.: B13305146
M. Wt: 181.19 g/mol
InChI Key: OLXTUGKHTVRXCW-UHFFFAOYSA-N
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Description

2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid (CAS: 1493259-67-8) is a bicyclic heterocyclic compound featuring a cyclopentapyrazole core fused with an acetic acid moiety. The structure combines a 5,6-dihydrocyclopenta[c]pyrazole ring (with a 3-amino substituent) and a carboxylic acid group, which may confer unique physicochemical and biological properties. Its upstream and downstream applications remain poorly documented, though its structural motifs align with intermediates in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(3-amino-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)acetic acid

InChI

InChI=1S/C8H11N3O2/c9-8-5-2-1-3-6(5)10-11(8)4-7(12)13/h1-4,9H2,(H,12,13)

InChI Key

OLXTUGKHTVRXCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C1)CC(=O)O)N

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Reaction Conditions for Cyclopenta[3,4-c]pyrazole Formation (Representative Example)

Entry Solvent Promoter (equiv) Temperature (°C) Time (min) Yield (%)
1 DMF K2CO3 (1.0) 80 25 Trace
2 DMF p-TsOH (1.0) 80 25 Trace
3 DMF CF3CO2H (1.0) 80 25 Trace
4 DMF HOAc (1.0) 80 25 15
5 DMF HOAc (4.0) 80 25 39
6 HOAc None 80 25 57
7 HOAc None 110 25 74

Note: Yields correspond to isolated pure product after purification.
(Data adapted from a detailed study on multicomponent bicyclization reactions for pyrazolo-fused heterocycles).

Specific Preparation of 2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)acetic Acid

While direct literature specifically naming this compound is limited, the synthetic route can be inferred from closely related cyclopenta-fused pyrazole syntheses:

  • Step 1: Formation of Pyrazol-5-amine Intermediate
    Starting from substituted hydrazines and 1,3-dicarbonyl compounds to construct the pyrazole ring with an amino substituent at the 3-position.

  • Step 2: Multicomponent Reaction with Glyoxal and Chloroacetic Acid Derivatives
    Reacting the pyrazol-5-amine with arylglyoxals and chloroacetic acid or its derivatives in acetic acid medium under heating promotes nucleophilic addition and cyclization, forming the fused cyclopentane ring and introducing the acetic acid side chain.

  • Step 3: Cyclization and Oxidative Dehydrogenation
    Under oxygen atmosphere or mild oxidants, the intermediate undergoes oxidative dehydrogenation to stabilize the fused ring system.

  • Step 4: Purification and Crystallization
    The final product is isolated by filtration and recrystallization from suitable solvents such as ethanol or acetic acid.

This synthetic approach aligns with the general procedures reported for pyrazolo-fused cyclopentane derivatives.

Mechanistic Insights

The bicyclization involves:

  • Initial nucleophilic addition of the pyrazol-5-amine to the carbonyl carbon of the glyoxal.
  • Formation of an intermediate adduct that undergoes intramolecular cyclization to generate the fused cyclopentane ring.
  • Subsequent dehydration and oxidative steps to aromatize and stabilize the heterocyclic system.

The use of acetic acid as both solvent and promoter facilitates proton transfers and stabilizes intermediates. Microwave irradiation has been shown to accelerate these reactions with improved yields and selectivity.

Scope and Functional Group Tolerance

The method tolerates a wide range of substituents on the arylglyoxal and pyrazol-5-amine components, including electron-donating and electron-withdrawing groups, halogens, and alkyl substituents. This versatility allows for the preparation of diverse analogs of the target compound with potential biological activities.

Summary Table of Key Reaction Parameters for Preparation

Parameter Typical Conditions Outcome/Notes
Reactants Arylglyoxal, pyrazol-5-amine, chloroacetic acid derivatives Molar ratio ~1:1:1
Solvent Acetic acid (HOAc) or DMF Acetic acid preferred for higher yields
Temperature 80–130 °C Optimal ~110 °C for best yield
Time 18–25 minutes (microwave) or 18 hours (conventional) Microwave reduces reaction time significantly
Atmosphere Oxygen or air (for oxidative dehydrogenation) Required for aromatization step
Yield 55–85% Depends on substituents and conditions
Purification Filtration, recrystallization Produces pure crystalline product

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products

The major products formed from these reactions include nitro derivatives, amines, alcohols, esters, and amides, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The following table highlights key structural and functional differences between the target compound and related heterocycles:

Compound Name CAS Number Structural Features Pharmacological Potential Synthesis Method Safety Data Availability
2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid 1493259-67-8 Cyclopentapyrazole + acetic acid Underexplored Not specified Limited toxicological data Discontinued
(R)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)acetic acid - Thienopyridine + chlorophenyl + acetic acid Antiplatelet (Clopidogrel analog) Multi-step synthesis with reference standards Established for medical use Commercially available
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone 946386-88-5 Indenopyrazole + cyclohexyl + hydrazone Unknown Not reported Uninvestigated toxicology Limited (research-grade)
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile - Pyran + pyrazole + nitrile groups Potential kinase inhibition Reflux with malononitrile No data Research-scale synthesis

Key Differences and Implications

Pharmacological Relevance: The Clopidogrel-related analog () demonstrates established antiplatelet activity, whereas the target compound’s biological role remains uncharacterized. This discrepancy likely stems from the thienopyridine moiety in Clopidogrel analogs, which is critical for P2Y12 receptor antagonism .

Synthetic Accessibility: The Clopidogrel analog benefits from well-documented synthesis protocols and reference standards (e.g., USP, EP), unlike the target compound, which lacks detailed synthetic pathways . Pyrazole derivatives in are synthesized via reflux with malononitrile or ethyl cyanoacetate, indicating that the target compound’s discontinued status may relate to scalability or yield challenges .

Discontinuation of the target compound contrasts with the Clopidogrel analog’s commercial availability, highlighting divergent industrial prioritization .

Biological Activity

2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12N4
  • Molecular Weight : 176.2184 g/mol
  • CAS Number : 56112-89-1

Pharmacological Activities

Research indicates that derivatives of cyclopentapyrazole compounds exhibit a variety of biological activities, including:

  • Anticancer Activity : Some studies have shown that compounds similar to 2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)acetic acid possess cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human oral tumor cell lines, revealing significant variability in drug sensitivity and potential tumor-specific actions .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties similar to other pyrazole derivatives. These effects are often evaluated through models that measure the reduction of inflammatory markers in vivo.
  • Analgesic and Antipyretic Activities : Some related compounds have demonstrated analgesic (pain-relieving) and antipyretic (fever-reducing) activities in animal models. For example, studies have reported that certain pyrazole derivatives significantly decreased rectal temperatures in yeast-induced pyrexia models, showing comparable efficacy to standard drugs like aspirin .

The mechanisms underlying the biological activities of 2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)acetic acid are still under investigation. However, several potential pathways include:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling.
  • Induction of Apoptosis : Research indicates that certain derivatives may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Studies

Several studies have explored the biological activity of compounds related to 2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)acetic acid:

StudyFindings
Study 1Investigated the cytotoxic effects on oral cancer cell lines; found significant sensitivity in HSC-2 cells compared to normal fibroblasts .
Study 2Evaluated analgesic effects using the tail-flick method; showed promising results comparable to standard analgesics at specific dosages .
Study 3Explored anti-inflammatory properties; demonstrated reduction in inflammatory markers in animal models .

Q & A

Q. What are the key synthetic pathways for 2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)acetic acid?

The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors, functionalization of the cyclopentane ring, and coupling with acetic acid derivatives. Critical steps include:

  • Cyclization : Formation of the fused cyclopenta[c]pyrazole core via [3+2] cycloaddition or ring-closing metathesis .
  • Amino group introduction : Reductive amination or nucleophilic substitution to install the 3-amino group .
  • Acetic acid coupling : Ester hydrolysis or carbodiimide-mediated coupling to attach the acetic acid moiety . Reaction parameters (temperature, pH, stoichiometry) must be tightly controlled to avoid side products .

Q. Which analytical techniques are essential for structural confirmation?

A combination of spectroscopic and chromatographic methods is required:

TechniqueApplicationKey Insights
NMR Assigning protons/carbonsConfirms cyclopentane-pyrazole fusion and acetic acid linkage
HPLC Purity assessmentDetects impurities from incomplete cyclization or hydrolysis
X-ray crystallography 3D conformationResolves stereochemistry of the fused ring system

Q. What functional groups dictate the compound’s reactivity?

The 3-amino group (nucleophilic), cyclopentane ring (strain-induced reactivity), and acetic acid moiety (acid-base properties) are critical. For example:

  • The amino group participates in Schiff base formation or hydrogen bonding in biological systems .
  • The cyclopentane ring’s strain enhances susceptibility to electrophilic attack .

Advanced Research Questions

Q. How can reaction yields be optimized using computational methods?

Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example:

  • ICReDD’s approach : Combines computational reaction path searches with experimental feedback to optimize conditions (e.g., solvent, catalyst) .
  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) reduce trial-and-error by analyzing variable interactions (temperature, reagent ratios) .

Q. How to resolve contradictions in biological activity data?

Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Dose-response studies : Establish concentration-dependent effects to distinguish specific vs. nonspecific interactions .

Q. What computational tools are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking : Predicts binding modes with target proteins (e.g., enzymes or receptors) .
  • Molecular dynamics (MD) : Simulates conformational stability under physiological conditions .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. How to address purification challenges caused by polar functional groups?

  • Ion-exchange chromatography : Separates charged species (e.g., protonated amino group) .
  • Recrystallization : Optimize solvent polarity (e.g., water:ethanol mixtures) to isolate crystalline product .

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